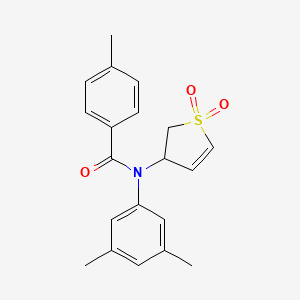

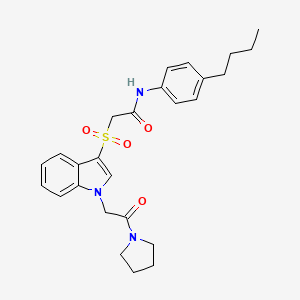

![molecular formula C16H18N6O3 B2409437 N-(2-(2,4-二氧代-1,2-二氢吡啶并[2,3-d]嘧啶-3(4H)-基)乙基)-1,3,5-三甲基-1H-吡唑-4-甲酰胺 CAS No. 2034372-98-8](/img/structure/B2409437.png)

N-(2-(2,4-二氧代-1,2-二氢吡啶并[2,3-d]嘧啶-3(4H)-基)乙基)-1,3,5-三甲基-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidine core, which is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body . Pyrido[2,3-d]pyrimidines are well known for their versatile biological activities .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves aza-Claisen rearrangement of α,β-unsaturated enals with cyclic β vinylogous amides under oxidative conditions . This strategy represents a unique NHC-activation-based path with the use of 6-aminouracils as stable α,β-diEWG cyclic vinylogous amides for the efficient synthesis of bicyclic N-unprotected lactams .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrido[2,3-d]pyrimidine core. This structure is similar to nitrogen bases present in DNA and RNA . The 1H NMR spectra of similar compounds exhibit a singlet at δ = 5.90–6.10 ppm assigned to the aliphatic methine proton .Chemical Reactions Analysis

The chemical reactions involving this compound are likely complex due to its structure. The reactions of NHCs with α,β-unsaturated enol esters or acyl fluorides, ynals, 2-bromoenals, or stoichiometric oxidation of Breslow intermediates are some of the well-studied paths of generating α,β-unsaturated acyl azoliums .科学研究应用

合成和生物学评估

研究人员合成了一系列与核心化学结构相关的衍生物,以评估它们的抗癌和抗炎特性。例如,Rahmouni 等人 (2016) 合成了新型吡唑并嘧啶衍生物,评估了它们的抗癌和抗 5-脂氧合酶剂。这些化合物对某些癌细胞系表现出潜在的细胞毒性作用和 5-脂氧合酶抑制活性,有助于理解这种化学框架内的构效关系 (SAR) (Rahmouni 等人,2016)。

酶活性增强

Mohamed Abd 和 Gawaad Awas (2008) 的另一项研究探索了吡唑并嘧啶基酮酯的合成和环化反应,揭示了这些化合物对增加纤维二糖酶活性的强大作用,纤维二糖酶是纤维素分解的关键酶。这项研究证明了该化合物在增强酶活性方面的潜力,这可能有利于生物技术应用和生物燃料生产 (Mohamed Abd 和 Gawaad Awas,2008)。

抗菌和抗增殖活性

进一步的研究深入探讨了吡唑并嘧啶-4-酮及其衍生物的合成,重点关注它们的抗菌和抗增殖活性。例如,合成工作已经产生了表现出显着抗葡萄球菌活性的化合物,表明开发新型抗菌剂的潜力。在抗生素耐药性不断增强的背景下,此类研究对于发现新型治疗剂至关重要 (E. Kostenko 等人,2008)。

分子对接和 DFT 研究

Asmaa M. Fahim 等人 (2021) 合成了新型吡唑并[5,1-c][1, 2, 4]三嗪-3-甲酰胺衍生物,并对其进行了分子对接和密度泛函理论 (DFT) 研究。这些化合物对乳腺癌和肝癌细胞表现出抑制作用,在某些情况下超过了参考药物多柔比星。分子对接研究提供了化合物与各种蛋白质相互作用的见解,有助于合理设计具有增强疗效的新型抗癌剂 (Asmaa M. Fahim 等人,2021)。

未来方向

属性

IUPAC Name |

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3/c1-9-12(10(2)21(3)20-9)14(23)18-7-8-22-15(24)11-5-4-6-17-13(11)19-16(22)25/h4-6H,7-8H2,1-3H3,(H,18,23)(H,17,19,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQLKYKMLOUNKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

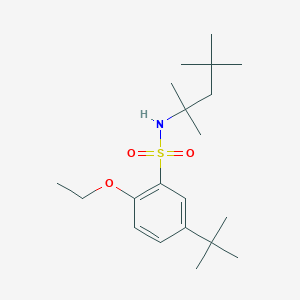

![1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2409358.png)

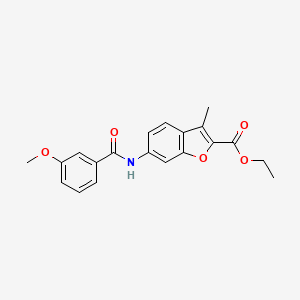

![3-cyclopropyl-2-[(2,5-dimethylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409360.png)

![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409361.png)

![6-hydroxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2409364.png)

![6-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2409365.png)

![2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2409366.png)

![Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2409376.png)